2-(4-Methoxyphenyl)-3-[2-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one
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Overview
Description
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-(4-methoxyphenyl)-] is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-(4-methoxyphenyl)-] typically involves the cyclocondensation of benzylidene-anilines with mercaptoacetic acid. This reaction is carried out in benzene at 30°C for about 10 minutes . The reaction conditions are mild, and the process is efficient, yielding the desired thiazolidinone derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-(4-methoxyphenyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones.
Scientific Research Applications
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-(4-methoxyphenyl)-] has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-(4-methoxyphenyl)-] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial processes.
Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.
Thiazolidine derivatives: Reduced forms of thiazolidinones with similar biological activities.
Uniqueness
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-(4-methoxyphenyl)-] is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of methoxyphenyl groups contributes to its distinct pharmacological profile, making it a valuable compound for research and development.
Properties
CAS No. |
91122-52-0 |
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Molecular Formula |
C22H24N2O4S2 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-[2-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H24N2O4S2/c1-27-17-7-3-15(4-8-17)21-23(19(25)13-29-21)11-12-24-20(26)14-30-22(24)16-5-9-18(28-2)10-6-16/h3-10,21-22H,11-14H2,1-2H3 |
InChI Key |
MEIHFWBAEBWTRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)CCN3C(SCC3=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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